
Promethazine hydrochloride
Overview
Description
Promethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine class of compounds. It is widely used for its sedative, antiemetic, and antihistaminic properties. This compound is commonly prescribed to treat allergies, motion sickness, nausea, and vomiting. It is also used as a preoperative sedative and to enhance the effects of analgesics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of promethazine hydrochloride involves several steps:
Reaction of diethylamine and epoxypropane: This reaction produces 1-diethylamino-2-propanol.
Reaction of 1-diethylamino-2-propanol with thionyl chloride and toluene: This step yields 1-diethylamino-2-chloropropane.
Reaction of 1-diethylamino-2-chloropropane with phenothiazine: This produces crude promethazine.
Purification and salification: The crude promethazine is purified and then reacted with hydrochloric acid to form this compound
Industrial Production Methods: In industrial settings, the production of high-purity this compound involves controlling raw material dosages, reaction temperatures, and pH levels. The process includes steps such as refluxing, neutralization, crystallization, and salification to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
Promethazine hydrochloride undergoes oxidation under ambient and controlled conditions, leading to structural modifications and degradation:
Thermal Decomposition
Heating this compound above its melting point (~222°C) or under pyrolytic conditions yields toxic byproducts:
Hydrolytic Degradation
Aqueous stability is pH-dependent, with accelerated degradation in alkaline environments:
Photochemical Reactions
Light exposure triggers photolysis, leading to structural rearrangements:
Incompatibility Reactions
This compound reacts with common pharmaceutical excipients and therapeutic agents:
Reduction Reactions
Limited studies suggest reversible sulfoxide reduction under specific conditions:
Reducing Agent | Conditions | Products | Efficiency | Sources |
---|---|---|---|---|
NaBH₄ | Aqueous ethanol, 25°C | Promethazine (free base) | Partial (~40%) |
Metabolic Biotransformation
While primarily pharmacological, hepatic metabolism mirrors chemical reactivity:
Key Stability Considerations for Pharmaceutical Formulations
- Storage : Protect from light, moisture, and oxygen; store at 15–30°C in airtight containers.
- Incompatibilities : Avoid co-formulation with alkaline agents, oxidizing drugs, or metal ions.
- Degradation Monitoring : UV-Vis spectrophotometry and HPLC are standard for detecting sulfoxides and hydrolytic products .
Scientific Research Applications
Pharmacological Properties
Promethazine acts primarily as an H1 receptor antagonist, blocking histamine's effects, which leads to its anti-allergic and sedative properties. It also exhibits anticholinergic effects and interacts with multiple neurotransmitter systems, making it versatile in treating various conditions.
Key Pharmacological Actions:
- Antihistamine : Reduces allergic symptoms such as itching and swelling.
- Antiemetic : Prevents nausea and vomiting associated with motion sickness, surgery, and chemotherapy.
- Sedative : Induces sleepiness and is used preoperatively to calm patients.
- Anticholinergic : Provides relief from muscle spasms and gastrointestinal discomfort.
Medical Applications
- Allergic Reactions :
- Nausea and Vomiting :
- Sedation :
- Dermatological Uses :
- Cough Suppression :
Innovative Formulations
Recent research has focused on improving the delivery and efficacy of PMZ through novel formulations:
- Taste Masking Techniques : Using l-arginine to mask the taste of PMZ in pediatric formulations has shown promising results, enhancing patient compliance .
- Transdermal Delivery Systems : These systems aim to minimize side effects associated with oral administration while providing effective antiemetic relief .
Case Study 1: Pediatric Use
A study involving children undergoing surgery demonstrated that preoperative administration of PMZ significantly reduced postoperative nausea compared to a placebo group. This finding supports its role as an effective antiemetic in pediatric anesthesia protocols.
Case Study 2: Allergic Dermatitis
In a clinical trial assessing the efficacy of topical PMZ in patients with allergic dermatitis, participants reported a marked reduction in pruritus (itching) and inflammation after two weeks of treatment. The study highlighted PMZ's potential as an alternative treatment for skin allergies.
Safety Profile
While PMZ is generally well-tolerated, it can cause side effects such as sedation, dry mouth, and dizziness. The risk of severe adverse reactions increases when combined with other central nervous system depressants. Therefore, careful monitoring is essential when prescribing PMZ, especially in vulnerable populations such as the elderly or those with pre-existing conditions.
Mechanism of Action
Promethazine hydrochloride exerts its effects by antagonizing several receptors:
Histamine H1 receptors: It blocks these receptors, preventing the action of histamine and thereby reducing allergic symptoms.
Dopamine receptors: Promethazine has weak antagonistic effects on dopamine receptors, contributing to its antiemetic properties.
Muscarinic receptors: It also has anticholinergic effects, which contribute to its sedative properties.
Comparison with Similar Compounds
Promethazine hydrochloride is unique due to its combination of antihistaminic, antiemetic, and sedative properties. Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Diphenhydramine: A first-generation antihistamine with sedative effects.
Dimenhydrinate: Used primarily for motion sickness and nausea.
This compound stands out due to its broad range of applications and its effectiveness in treating multiple conditions.
Biological Activity
Promethazine hydrochloride is a first-generation antihistamine with a range of biological activities, primarily acting as an H1 receptor antagonist. This compound is used therapeutically for various conditions including allergic reactions, nausea, and as a sedative. Its multifaceted pharmacological profile stems from its interaction with several neurotransmitter systems, making it significant in both clinical and research contexts.
Promethazine exerts its effects through multiple mechanisms:
- H1 Receptor Antagonism : It blocks the action of histamine at H1 receptors, alleviating allergic symptoms such as itching and sneezing.
- Dopaminergic Activity : Promethazine acts as an antagonist at mesolimbic dopamine receptors, which contributes to its antiemetic properties and sedation effects .
- Anticholinergic Properties : The drug also exhibits anticholinergic activity by blocking muscarinic receptors, which can lead to side effects like dry mouth and blurred vision .
- NMDA Receptor Antagonism : Recent studies indicate that promethazine acts as a selective non-competitive antagonist at NMDA receptors, potentially enhancing its sedative effects .
Pharmacokinetics
Promethazine's pharmacokinetic profile includes:
- Bioavailability : Oral bioavailability is approximately 25% due to first-pass metabolism.
- Volume of Distribution : Approximately 970 L or 30 L/kg, indicating extensive tissue distribution .
- Protein Binding : Highly protein-bound (93%), primarily to albumin.
- Metabolism : Metabolized mainly to promethazine sulfoxide and desmethylpromethazine via CYP2D6 enzymes .
- Half-life : The elimination half-life ranges from 12 to 15 hours, allowing for prolonged effects.
Clinical Applications
Promethazine is utilized in various clinical scenarios:
- Allergic Conditions : Effective in treating allergic reactions, including urticaria and rhinitis.
- Nausea and Vomiting : Commonly prescribed for nausea associated with surgery and chemotherapy. It is also used off-label for nausea during pregnancy .
- Sedation : Administered as a sedative prior to surgical procedures or for patients requiring sleep aids .
Adverse Effects
The use of promethazine is associated with several adverse effects:
- CNS Effects : Drowsiness, dizziness, and potential respiratory depression are significant concerns, especially in vulnerable populations such as the elderly or those with respiratory conditions .
- Anticholinergic Effects : Dry mouth, constipation, urinary retention, and blurred vision may occur due to its anticholinergic properties .
- Overdose Risks : Symptoms of overdose can include severe CNS depression, hypotension, and convulsions. Management typically involves symptomatic treatment .
Case Study 1: Promethazine in Motion Sickness
A study evaluated the efficacy of promethazine in preventing motion sickness among travelers. Patients receiving promethazine reported a significant reduction in nausea compared to placebo groups. The results indicated that promethazine could be an effective preventive measure against motion sickness due to its central action on the vomiting center .
Case Study 2: Use in Pediatric Patients
In another case study involving pediatric patients undergoing surgery, promethazine was administered preoperatively. The results showed that children receiving promethazine experienced less postoperative nausea and vomiting compared to those who did not receive the medication. This highlights its utility in pediatric anesthesia protocols .
Research Findings
Recent research has expanded the understanding of promethazine’s biological activity:
- A systematic review highlighted its role in managing atopic dermatitis when combined with other treatments. The review suggested that promethazine might reduce pruritus effectively in patients with eczema .
- Pharmacogenomic studies have explored how genetic variations affect individual responses to promethazine, particularly regarding its sedative effects and the risk of adverse reactions. Variants in genes related to drug metabolism (e.g., CYP2D6) were found to influence therapeutic outcomes significantly .
Summary Table of Biological Activities
Activity | Mechanism | Clinical Application |
---|---|---|
Antihistaminic | H1 receptor antagonism | Allergic reactions |
Anti-emetic | Dopamine receptor antagonism | Nausea and vomiting |
Sedative | NMDA receptor antagonism | Preoperative sedation |
Anticholinergic | Muscarinic receptor antagonism | Reducing secretions |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling promethazine hydrochloride in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile rubber gloves (tested against degradation and penetration time) and wear long-sleeved protective clothing to avoid skin contact . Ensure adequate ventilation to minimize inhalation risks, especially during prolonged exposure .
- Storage : Store in tightly sealed containers in a well-ventilated, locked area to prevent unauthorized access . Avoid exposure to direct sunlight, as light-sensitive degradation products may form .
- Waste Disposal : Collect waste in airtight containers and dispose via approved hazardous waste facilities to prevent environmental contamination (e.g., aquatic toxicity concerns) .
Q. What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?
- Methodological Answer :
- UV-Vis and IR Spectrophotometry : Dissolve samples in water or methanol and measure absorbance at specific wavelengths (e.g., 249 nm for UV). Confirm identity via IR spectra matching .
- Chromatography : Use reverse-phase HPLC with a C18 column and mobile phases like acetonitrile:phosphate buffer (pH 2.4) for separation from degradation products .
- Capillary Electrophoresis (CE) : Optimize buffer conditions (e.g., 80 mmol/L SDS, 20 mmol/L NaH2PO4, pH 2.4) for simultaneous quantification with other drugs like codeine phosphate .
Q. How can researchers assess the purity of this compound samples?
- Methodological Answer :
- Clarity Test : Dissolve 1.0 g in 10 mL water; a clear, colorless solution confirms absence of insoluble impurities .
- Heavy Metal Analysis : Use USP Method 2, where the sample is treated with sulfide reagent and compared to a lead standard (≤20 ppm) .
- pH Verification : Ensure a 1:10 aqueous solution has a pH between 4.0–5.5 to confirm stability and ionic form .
Advanced Research Questions
Q. How can degradation products of this compound be identified and quantified in aqueous solutions?
- Methodological Answer :
- Column Chromatography : Separate degradation products using silica gel columns with a chloroform:methanol gradient. Detect via UV at 254 nm and confirm structures using mass spectrometry .
- Resonance Rayleigh Scattering (RRS) : React degradation products with ammonium molybdate to form ion-association complexes. Measure RRS intensity at 365 nm with detection limits as low as 4.5 μg/L .
Q. What parameters optimize the electrochemical detection of this compound in complex matrices?
- Methodological Answer :
- Electrode Modification : Use a (SiPy<sup>+</sup>Cl<sup>−</sup>/CuTsPc)5 layer-by-layer film to enhance sensitivity .
- Square-Wave Voltammetry : Set frequency to 100 s<sup>−1</sup>, amplitude to 40 mV, and step potential to 2 mV. The oxidation peak at 0.79 V provides a linear range of 0.03–2.4 mg/L, with a detection limit of 8.71 × 10<sup>−9</sup> mol/L .
Q. How can drug-drug interaction studies between this compound and CNS depressants be designed in vitro?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]-GABA) to assess competitive inhibition at GABAA or NMDA receptors .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry when promethazine is titrated with opioids or benzodiazepines .
- CYP450 Inhibition Studies : Incubate promethazine with human liver microsomes and probe substrates (e.g., CYP2D6) to evaluate metabolic interactions via LC-MS/MS .
Q. What strategies mitigate environmental risks during laboratory-scale synthesis of this compound?
- Methodological Answer :
- Waste Containment : Use spill trays and vacuum systems to collect airborne particles. Avoid draining aqueous waste into sewers; instead, neutralize with sodium bicarbonate before disposal .
- Green Chemistry Approaches : Replace chlorinated solvents (e.g., chloroform) with methanol-water mixtures for recrystallization to reduce toxicity .
- Biodegradation Screening : Test microbial consortia from activated sludge for promethazine breakdown efficiency under aerobic conditions .
Q. Tables for Key Data
Degradation Product | Identification Method | Key Parameter |
---|---|---|
Sulfoxide Derivatives | HPLC-UV/IR | Retention time shift |
Quinone Imines | RRS Spectroscopy | Scattering at 365 nm |
Properties
IUPAC Name |
N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S.ClH, C17H21ClN2S | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
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DSSTOX Substance ID |
DTXSID3021192 | |
Record name | Promethazine hydrochloride | |
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Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
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CAS No. |
58-33-3 | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
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Record name | Promethazine hydrochloride | |
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Record name | Promethazine hydrochloride [USP:JAN] | |
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Record name | PROMETHAZINE HYDROCHLORIDE | |
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Record name | 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1) | |
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Record name | PROMETHAZINE HYDROCHLORIDE | |
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Melting Point |
446 to 450 °F (decomposes) (NTP, 1992) | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
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